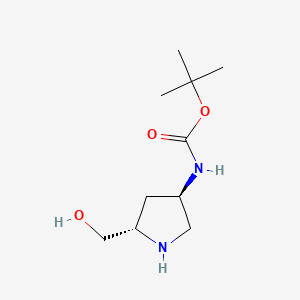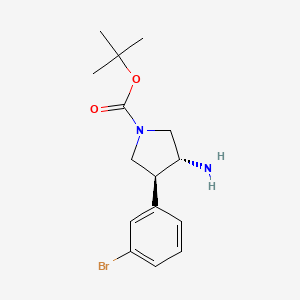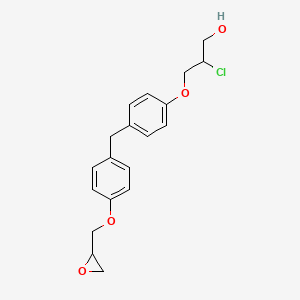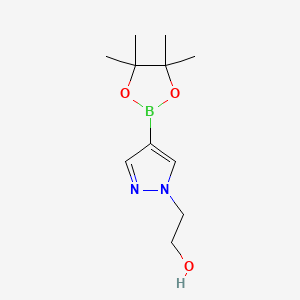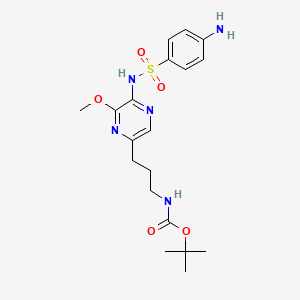![molecular formula C9H6F3NO3 B569037 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid CAS No. 69066-42-8](/img/structure/B569037.png)
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid is a chemical compound with the molecular formula C9H6F3NO3 It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to an oxoacetic acid group
作用機序
Target of Action
Similar compounds have been noted to interact with peroxisome proliferator-activated receptors .
Biochemical Pathways
The compound may be involved in the synthesis of isocyanates, which are important in polymer chemistry, herbicides, and crop-protecting agents .
Result of Action
Similar compounds have shown to play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid typically involves the reaction of 4-(trifluoromethyl)aniline with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted anilinoacetic acids.
科学的研究の応用
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
- 2-Oxo-2-[4-(trifluoromethyl)phenyl]acetic acid
- 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
Uniqueness
2-Oxo-2-[[4-(trifluoromethyl)phenyl]amino]acetic Acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry .
特性
IUPAC Name |
2-oxo-2-[4-(trifluoromethyl)anilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)5-1-3-6(4-2-5)13-7(14)8(15)16/h1-4H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZYVQMWEBADID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

